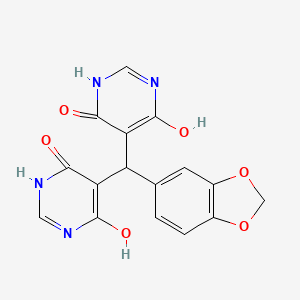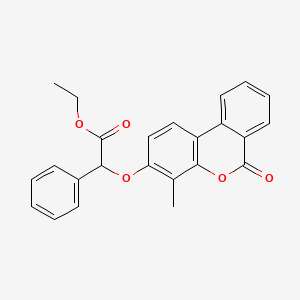![molecular formula C19H29NO6 B5077652 Oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine CAS No. 1185452-98-5](/img/structure/B5077652.png)
Oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine typically involves a multi-step process. One common method includes the reaction of oxalic acid with 4-[4-(2-propan-2-ylphenoxy)butyl]morpholine under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
類似化合物との比較
Similar Compounds
Oxalic acid derivatives: Compounds like oxalyl chloride and disodium oxalate share structural similarities with oxalic acid.
Morpholine derivatives: Compounds such as N-methylmorpholine and 4-(2-chloroethyl)morpholine are structurally related to the morpholine moiety.
Uniqueness
Oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine is unique due to its combined structure, which imparts distinct chemical and biological properties. Its dual functionality allows it to participate in a wide range of reactions and applications, setting it apart from other similar compounds.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness. Further research and exploration of this compound may uncover new and exciting uses in various fields.
特性
IUPAC Name |
oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-15(2)16-7-3-4-8-17(16)20-12-6-5-9-18-10-13-19-14-11-18;3-1(4)2(5)6/h3-4,7-8,15H,5-6,9-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDRFDZINPCNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185452-98-5 |
Source


|
| Record name | Morpholine, 4-[4-[2-(1-methylethyl)phenoxy]butyl]-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185452-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5077582.png)

![1-[2-(2-methoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B5077588.png)

methanone](/img/structure/B5077613.png)
![9-{[3-(9H-carbazol-9-ylmethylene)-2,4-diphenylcyclobutylidene]methyl}-9H-carbazole](/img/structure/B5077614.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5077616.png)
![N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-3-methylthiophene-2-carboxamide](/img/structure/B5077621.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5077634.png)
![N-[(FURAN-2-YL)METHYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE](/img/structure/B5077636.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5077648.png)
![2-{4-[5-(6-methyl-2-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanol](/img/structure/B5077656.png)
